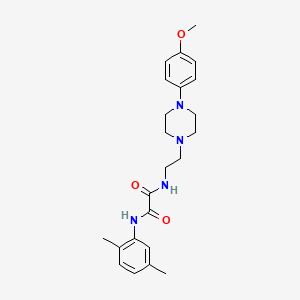

N1-(2,5-dimethylphenyl)-N2-(2-(4-(4-methoxyphenyl)piperazin-1-yl)ethyl)oxalamide

Description

N1-(2,5-dimethylphenyl)-N2-(2-(4-(4-methoxyphenyl)piperazin-1-yl)ethyl)oxalamide is an oxalamide derivative characterized by a 2,5-dimethylphenyl group at the N1 position and a 4-methoxyphenylpiperazine ethyl moiety at the N2 position. Oxalamides are a class of compounds studied for diverse applications, including flavor enhancement (e.g., umami agonists) and pharmacological activity due to their structural versatility .

Properties

IUPAC Name |

N'-(2,5-dimethylphenyl)-N-[2-[4-(4-methoxyphenyl)piperazin-1-yl]ethyl]oxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H30N4O3/c1-17-4-5-18(2)21(16-17)25-23(29)22(28)24-10-11-26-12-14-27(15-13-26)19-6-8-20(30-3)9-7-19/h4-9,16H,10-15H2,1-3H3,(H,24,28)(H,25,29) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IXZDZVGGSQYOPS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C)NC(=O)C(=O)NCCN2CCN(CC2)C3=CC=C(C=C3)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H30N4O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

410.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

The primary target of this compound is the alpha1-adrenergic receptors (α1-AR) . These receptors are a class of G-protein-coupled receptors (GPCRs) and are among the most studied. They play a crucial role in the contraction of smooth muscles in blood vessels, lower urinary tract, and prostate.

Mode of Action

The compound interacts with its targets, the α1-ARs, by binding to them. The binding affinity of this compound for α1-ARs is in the range from 22 nM to 250 nM. This interaction results in the activation or blockade of these receptors, which is a major therapeutic approach for the treatment of numerous disorders.

Biochemical Pathways

The activation or blockade of α1-ARs affects various biochemical pathways. These receptors are targets for the endogenous neurotransmitters, catecholamines noradrenaline, and epinephrine. They are associated with numerous neurodegenerative and psychiatric conditions.

Pharmacokinetics

The pharmacokinetics of this compound, including its absorption, distribution, metabolism, and excretion (ADME) properties, have been studied. The compound exhibits an acceptable pharmacokinetic profile, making it a promising lead compound for further investigation as a potential α1-AR antagonist.

Result of Action

The result of the compound’s action is primarily observed at the molecular and cellular levels. By binding to α1-ARs, the compound can influence the contraction of smooth muscles in various parts of the body. This can have therapeutic effects in the treatment of conditions such as cardiac hypertrophy, congestive heart failure, hypertension, angina pectoris, cardiac arrhythmias, depression, benign prostate hyperplasia, anaphylaxis, asthma, and hyperthyroidism.

Biological Activity

N1-(2,5-dimethylphenyl)-N2-(2-(4-(4-methoxyphenyl)piperazin-1-yl)ethyl)oxalamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound can be represented by the following chemical structure:

- Molecular Formula : C23H30N4O3

- Molecular Weight : 398.52 g/mol

N1-(2,5-dimethylphenyl)-N2-(2-(4-(4-methoxyphenyl)piperazin-1-yl)ethyl)oxalamide exhibits several biological activities primarily through interactions with neurotransmitter systems and cellular pathways:

- Serotonin Receptor Modulation : The compound acts as a modulator of serotonin receptors, which are implicated in mood regulation and anxiety disorders. It may inhibit serotonin reuptake, thereby increasing serotonin availability in the synaptic cleft.

- Dopamine Receptor Interaction : Similar to its effects on serotonin receptors, this compound may also interact with dopamine receptors, influencing dopaminergic signaling pathways associated with reward and motor functions.

- Cytotoxicity and Antiviral Activity : Preliminary studies suggest that this compound exhibits cytotoxic effects against certain cancer cell lines and shows potential antiviral activity, particularly against viruses like the Ebola virus (EBOV) by inhibiting viral entry into host cells.

In Vitro Studies

In vitro studies have demonstrated the efficacy of N1-(2,5-dimethylphenyl)-N2-(2-(4-(4-methoxyphenyl)piperazin-1-yl)ethyl)oxalamide in various assays:

- Cytotoxicity Assays : The compound was tested against several cancer cell lines, showing IC50 values ranging from 5 to 15 µM depending on the cell type. These results indicate a moderate level of cytotoxicity, suggesting its potential as an anticancer agent.

- Antiviral Activity : In studies involving EBOV, the compound exhibited an EC50 value of approximately 0.93 µM, indicating strong antiviral properties compared to reference drugs such as Toremifene (EC50 = 0.38 µM). The mechanism was identified as inhibition of viral entry at the level of the Niemann-Pick C1 (NPC1) protein .

Case Studies

A notable case study involved the synthesis and evaluation of related oxalamide derivatives, where N1-(2,5-dimethylphenyl)-N2-(2-(4-(4-methoxyphenyl)piperazin-1-yl)ethyl)oxalamide was included in a series of compounds tested for biological activity. The results highlighted its potential as a lead compound for further development in treating viral infections and certain cancers.

Data Summary

The following table summarizes key findings related to the biological activity of N1-(2,5-dimethylphenyl)-N2-(2-(4-(4-methoxyphenyl)piperazin-1-yl)ethyl)oxalamide:

| Activity Type | IC50/EC50 Value | Reference Compound | Notes |

|---|---|---|---|

| Cytotoxicity | 5 - 15 µM | - | Moderate cytotoxicity across various cancer lines |

| Antiviral (EBOV) | 0.93 µM | Toremifene (0.38 µM) | Strong inhibition of viral entry |

| Serotonin Modulation | - | - | Potential antidepressant effects |

| Dopamine Interaction | - | - | Implications for reward pathways |

Comparison with Similar Compounds

Structural and Functional Insights

- The 4-methoxyphenylpiperazine moiety suggests serotonin or dopamine receptor modulation, analogous to other piperazine-containing drugs, whereas dichlorophenylpiperazine derivatives (e.g., Compounds 9–11) are often associated with antipsychotic activity .

Linker Length :

Toxicological and Metabolic Considerations

- Safety Margins: Structurally related oxalamides (e.g., S336) exhibit high safety margins, with a No Observed Effect Level (NOEL) of 100 mg/kg bw/day and estimated exposure levels of 0.0002 μg/kg bw/day in humans . Dichlorophenyl derivatives (Compounds 9–11) lack explicit toxicological data but may pose higher risks due to halogenated aromatic groups, which often require rigorous metabolic evaluation .

Metabolism :

- Oxalamides are generally metabolized via hydrolysis of the oxalamide bond and oxidative modification of aromatic substituents. The 4-methoxyphenyl group in the target compound may undergo demethylation, similar to related compounds .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.